molecular formula C18H16ClNO4S B2624074 (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate CAS No. 1164467-14-4

(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate

Cat. No.: B2624074
CAS No.: 1164467-14-4
M. Wt: 377.84
InChI Key: YWPHLHGEWSHSEU-SNAWJCMRSA-N
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Description

(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is a synthetic organic compound that features a morpholine ring, a thiophene moiety, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate typically involves the following steps:

    Formation of the Acryloyl Intermediate: The thiophene-2-carbaldehyde is reacted with an appropriate base and acryloyl chloride to form the (E)-3-(thiophen-2-yl)acryloyl intermediate.

    Coupling with Chloro-Substituted Phenyl: The intermediate is then coupled with 4-chloro-2-hydroxybenzaldehyde under basic conditions to form the desired phenyl acrylate.

    Morpholine Carboxylation: Finally, the phenyl acrylate is reacted with morpholine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acryloyl group can be reduced to form the corresponding alkyl derivative.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkyl derivatives of the acryloyl group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acryloyl group could form covalent bonds with nucleophilic residues in proteins, while the morpholine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate
  • (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate
  • (E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate

Uniqueness

The uniqueness of (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate lies in its chloro-substituted phenyl group, which can influence its reactivity and binding properties. Compared to its fluoro or methoxy analogs, the chloro group may confer different electronic and steric effects, potentially leading to distinct biological activities or material properties.

Properties

IUPAC Name

[4-chloro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c19-13-3-6-17(24-18(22)20-7-9-23-10-8-20)15(12-13)16(21)5-4-14-2-1-11-25-14/h1-6,11-12H,7-10H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPHLHGEWSHSEU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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